4-(2,4-DICHLOROPHENYL)-N,N-DIMETHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE
Overview
Description
4-(2,4-DICHLOROPHENYL)-N,N-DIMETHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-N,N-DIMETHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. Common methods include:
Cyclization Reactions: Using anthranilic acid derivatives and aldehydes under acidic conditions to form the quinoline ring.
Substitution Reactions: Introducing the 2,4-dichlorophenyl group through nucleophilic aromatic substitution.
Amidation: Forming the carboxamide group by reacting the intermediate with dimethylamine.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent for treating bacterial infections and cancer.
Biological Research: Investigating its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Used in the development of advanced materials and as a precursor for other chemical syntheses.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to cell death in bacterial or cancer cells . The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Such as ciprofloxacin and levofloxacin, which are well-known antibiotics.
Arylcarboxamide Derivatives: Similar in structure and often studied for their antimicrobial properties.
Uniqueness
4-(2,4-DICHLOROPHENYL)-N,N-DIMETHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE stands out due to its unique combination of a quinoline core with a dichlorophenyl group and a carboxamide moiety, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O/c1-25(2)21(26)17-8-4-7-15-13-5-3-6-14(13)19(24-20(15)17)16-10-9-12(22)11-18(16)23/h3-5,7-11,13-14,19,24H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSPYJLXXMWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC2=C1NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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